

Application Notes and Protocols for (R)-JNJ-31020028 In Vivo Experiments

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For Researchers, Scientists, and Drug Development Professionals

(R)-JNJ-31020028 is a potent and selective, brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor. It has demonstrated potential in preclinical models for anxiolytic and antidepressant-like effects. These application notes provide a summary of its in vivo use and detailed protocols for key experiments.

Quantitative Data Summary

The following tables summarize the binding affinities and pharmacokinetic properties of **(R)**-JNJ-31020028.

Table 1: Receptor Binding Affinity of (R)-JNJ-31020028[1]

Receptor	Species	pIC50	Selectivity vs. Y1, Y4, Y5	
Y2	Human	8.07	>100-fold	
Y2	Rat	8.22	>100-fold	
Y2	Mouse	8.21	>100-fold	

Table 2: Pharmacokinetic Parameters of (R)-JNJ-31020028 in Rats



Adminis tration Route	Dose	Cmax	Tmax	AUCinf (h*μM)	Vd	t1/2 (h)	Bioavail ability
Intraveno us	1 mg/kg	-	-	-	-	-	-
Oral	10 mg/kg	-	-	-	-	-	6%[2]
Subcutan eous	10 mg/kg	4.35 μΜ	0.5 h	7.91	-	0.83	100%[2]

Experimental Protocols Olfactory Bulbectomy (OBX) Rat Model of Depression

This model is used to induce depression-like behaviors in rats, which can be reversed by chronic antidepressant treatment.

Protocol:

- Animal Model: Male Sprague-Dawley rats (250-300g).
- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
- Surgical Procedure:
 - Place the anesthetized rat in a stereotaxic apparatus.
 - Make a midline incision on the scalp to expose the skull.
 - Drill two small holes over the olfactory bulbs (approximately 8 mm anterior to bregma and 2 mm lateral to the midline).
 - Carefully aspirate the olfactory bulbs.
 - Fill the cranial cavity with a hemostatic sponge.



- Suture the incision.
- Administer post-operative analgesics and allow a recovery period of at least two weeks before behavioral testing. Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
- Drug Administration (Chronic Intracerebroventricular Infusion):
 - Following the two-week recovery from OBX surgery, implant an osmotic minipump connected to a cannula directed into a lateral ventricle.
 - (R)-JNJ-31020028 is administered at a dose of 5.6 μ g/day.
 - The infusion is carried out continuously for 14 days.
- Behavioral Testing: Conduct behavioral tests during the second week of drug infusion.

Forced Swim Test (FST)

The FST is a common behavioral test to assess antidepressant efficacy.

Protocol:

- Apparatus: A cylindrical tank (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
- Procedure:
 - Place the rat in the water cylinder for a 15-minute pre-test session 24 hours before the actual test.
 - On the test day, place the rat in the cylinder again for a 5-minute session.
 - Record the total time the rat remains immobile (making only minimal movements to keep its head above water).
 - A decrease in immobility time is indicative of an antidepressant-like effect.[3]



Social Interaction Test

This test is used to evaluate anxiety-like behavior.

Protocol:

- Apparatus: A dimly lit, open-field arena (e.g., 100 cm x 100 cm).
- Procedure:
 - Habituate the rats to the testing room for at least 1 hour before the test.
 - Place a pair of unfamiliar, weight-matched rats in the center of the arena.
 - Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute session.
 - An increase in social interaction time is considered an anxiolytic-like effect.

Drug Preparation and Administration

- a) Subcutaneous (s.c.) Injection:
- Vehicle Preparation: (R)-JNJ-31020028 can be dissolved in 20% 2-hydroxypropyl-betacyclodextrin.[2] Alternatively, a vehicle of 10% DMSO and 90% saline can be used.
- Drug Preparation: Prepare a stock solution of **(R)-JNJ-31020028** in the chosen vehicle to achieve the desired final concentration for injection (e.g., for a 10 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 2.5 mg/ml).
- Administration: Inject the solution subcutaneously in the loose skin over the back or flank.
 Doses of 10 mg/kg and 20 mg/kg have been reported to be effective.
- b) Intracerebroventricular (i.c.v.) Infusion:
- Vehicle Preparation: Use sterile artificial cerebrospinal fluid (aCSF) as the vehicle.
- Drug Preparation: Dissolve (R)-JNJ-31020028 in aCSF to the desired concentration for infusion via an osmotic minipump.



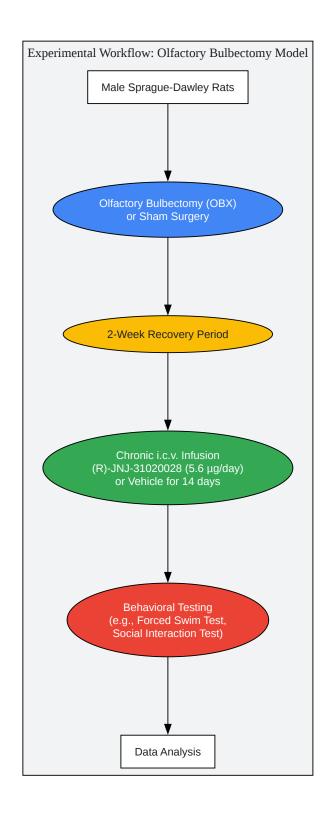




• Administration: Surgically implant a cannula into a lateral ventricle of the rat brain, connected to an osmotic minipump placed subcutaneously. The pump will deliver the drug solution at a constant rate.

Visualizations

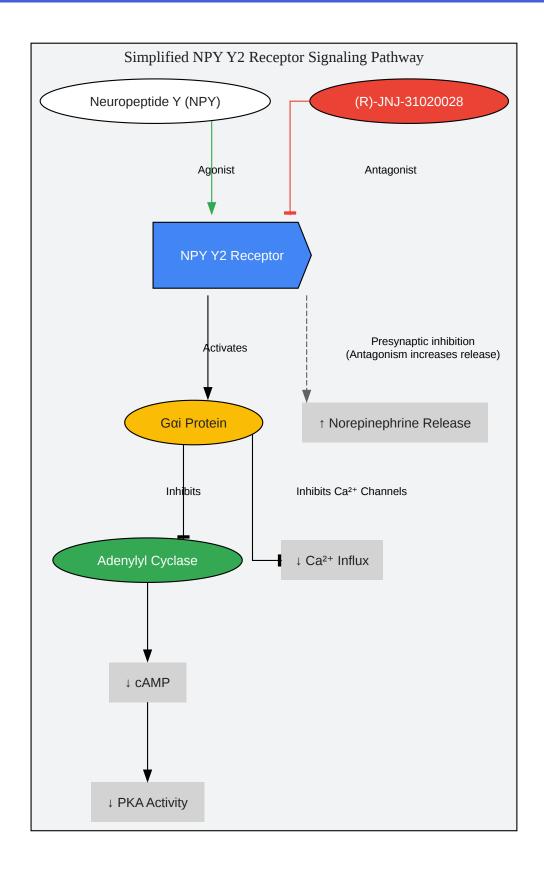




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Caption: Experimental workflow for the olfactory bulbectomy model.





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Caption: NPY Y2 receptor signaling pathway.



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